

# Application Notes and Protocols: Investigating the Efficacy of Celgosivir Against Emerging Flaviviruses

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## Compound of Interest

Compound Name: *Celgosivir*

Cat. No.: *B1668368*

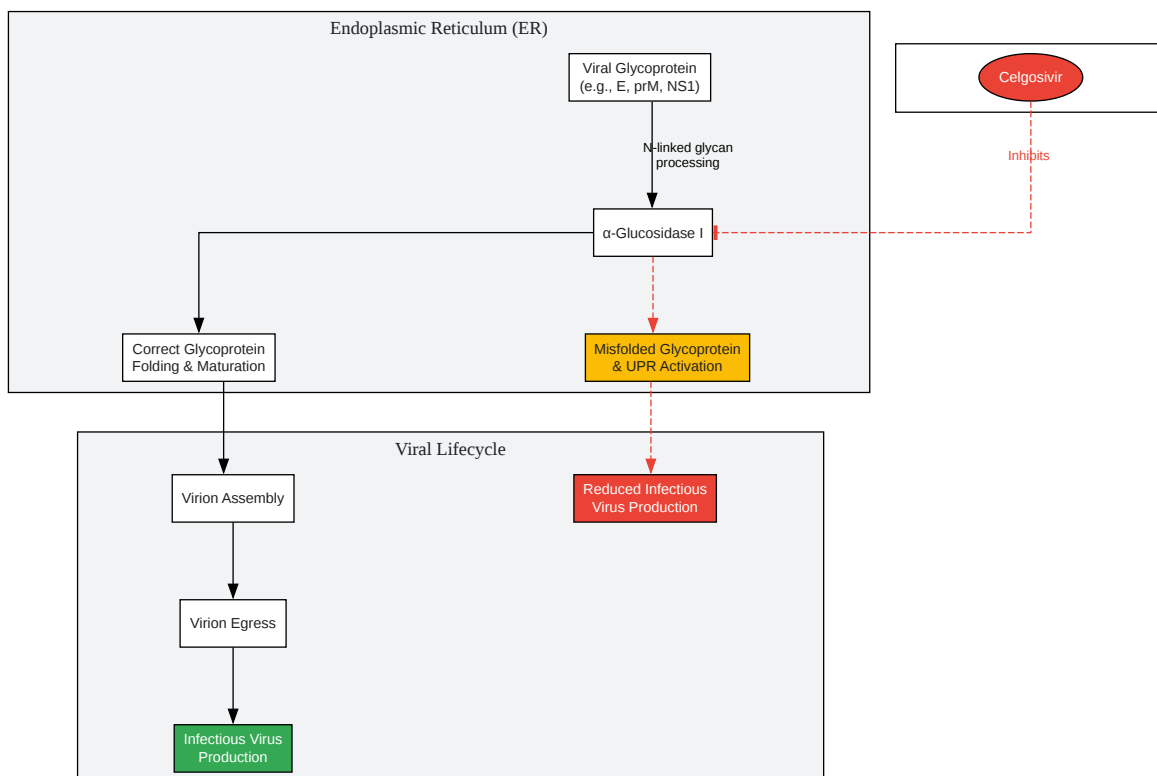
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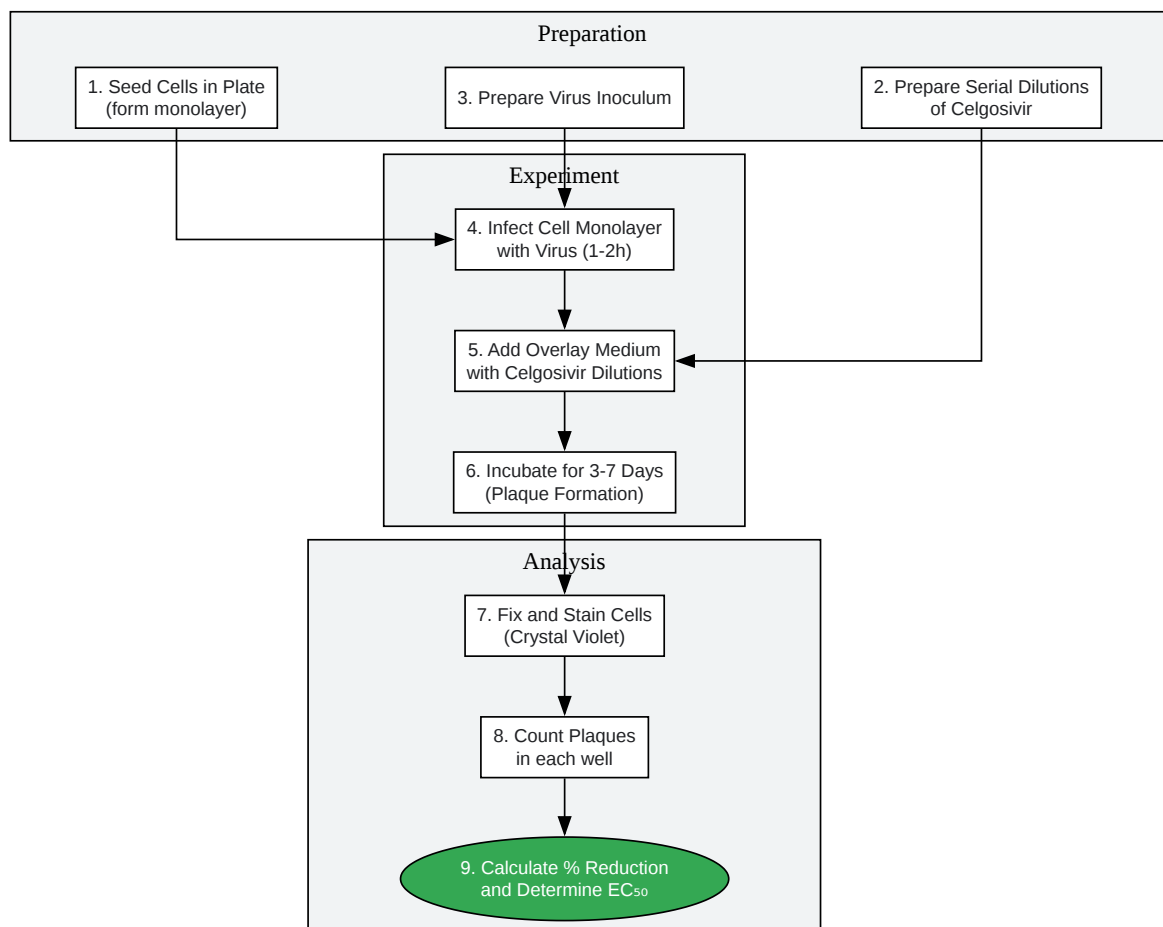
Audience: Researchers, scientists, and drug development professionals.

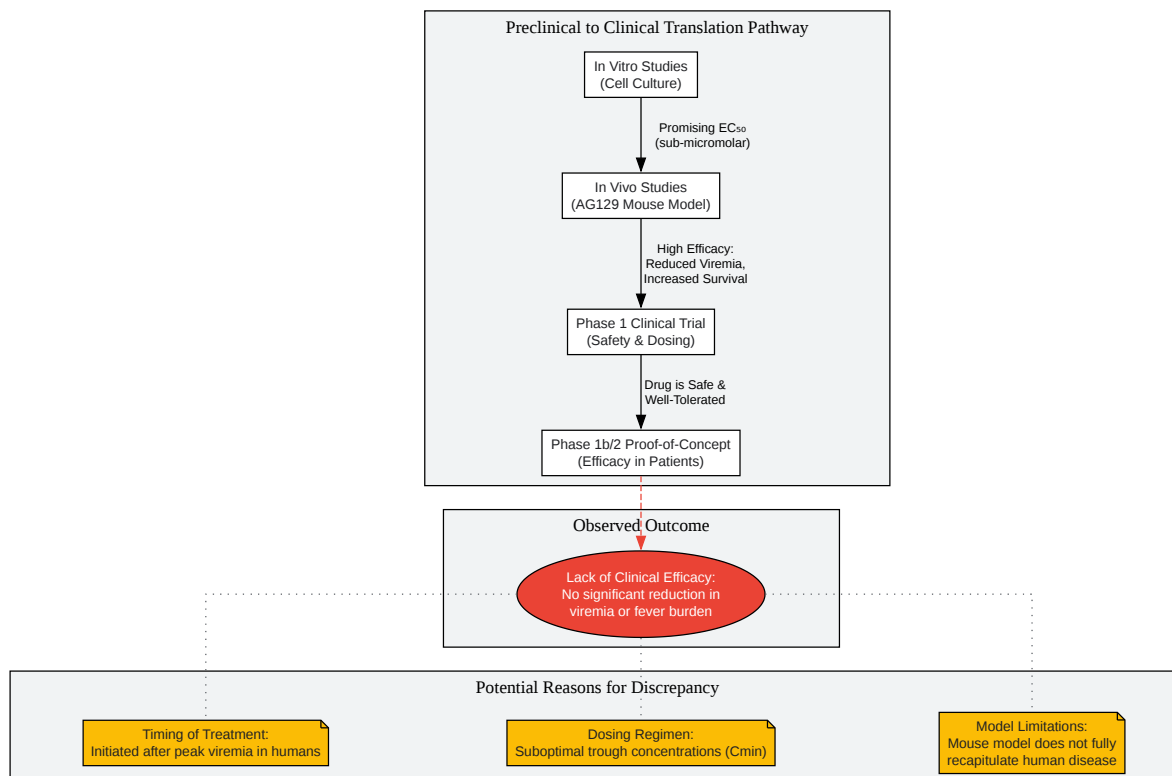
Introduction: **Celgosivir** (6-O-butanoyl castanospermine) is an orally administered prodrug of castanospermine, an iminosugar that acts as an inhibitor of host  $\alpha$ -glucosidase I.[1][2][3] This enzyme is crucial for the initial processing of N-linked oligosaccharides on viral envelope glycoproteins within the endoplasmic reticulum (ER).[1][4] By inhibiting this host-directed pathway, **Celgosivir** disrupts the proper folding and maturation of viral glycoproteins, leading to a reduction in the production of infectious virions.[2][5] This mechanism provides a broad spectrum of antiviral activity against many enveloped viruses, including flaviviruses.[1][2] These notes provide a summary of **Celgosivir**'s efficacy, key experimental protocols, and the challenges observed in translating preclinical findings to clinical outcomes.

## Mechanism of Action

**Celgosivir**'s primary antiviral action is the inhibition of the host enzyme  $\alpha$ -glucosidase I in the endoplasmic reticulum. This inhibition disrupts the normal processing of viral glycoproteins, such as the pre-membrane (prM), envelope (E), and non-structural protein 1 (NS1) of flaviviruses.[1][6][7] The lack of proper glycoprotein trimming leads to misfolding, accumulation of viral proteins in the ER, and modulation of the host's unfolded protein response (UPR).[6] This ultimately impairs the assembly and egress of mature, infectious virions.[7][8]







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